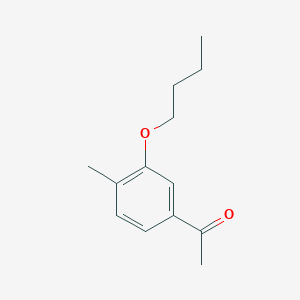

3'-n-Butoxy-4'-methylacetophenone

Description

Historical Context and Evolution of Acetophenone (B1666503) Chemistry in Academic Research

The journey of acetophenone chemistry began in the mid-19th century. The first synthesis of acetophenone was reported in 1857 by French chemist Charles Friedel, who prepared it by treating benzoyl chloride with dimethylzinc. ontosight.ai However, it was the later development of the Friedel-Crafts acylation reaction, a method for attaching an acyl group to an aromatic ring, that revolutionized the synthesis of acetophenone and its derivatives, with the first industrial synthesis via this method occurring in 1925. ontosight.ai

Initially, acetophenone itself was investigated for its physiological properties and was even used as a sleep-inducing agent under the name 'hypnone'. ontosight.ai Over the decades, research has shifted from the parent compound to its substituted derivatives. The ability to introduce various functional groups onto the phenyl ring of acetophenone has allowed scientists to fine-tune the molecule's electronic and steric properties, unlocking a vast potential for new applications. This evolution has transformed acetophenone and its analogs from simple fragrant compounds into crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aisigmaaldrich.com

Structural Classification and Research Significance of Substituted Acetophenones

Substituted acetophenones can be classified based on the nature and position of the substituents on the phenyl ring. These substituents can range from simple alkyl and alkoxy groups to halogens, nitro groups, and more complex functionalities. The type and placement of these groups significantly influence the compound's chemical reactivity and biological activity. chemdict.com

The research significance of substituted acetophenones is immense and multifaceted:

Pharmaceuticals: The acetophenone framework is a common scaffold in medicinal chemistry. For instance, derivatives are used as intermediates in the synthesis of various drugs. google.com The presence of different substituents can lead to compounds with potential analgesic, anticancer, antioxidant, and antidiabetic properties. sigmaaldrich.com

Agrochemicals: Certain substituted acetophenones have shown promise as herbicides and fungicides. ontosight.ai Natural acetophenone derivatives are studied as models for developing new, potentially more environmentally friendly pesticides. ontosight.aisigmaaldrich.com

Organic Synthesis: As versatile intermediates, they are used in a variety of chemical reactions to construct more complex molecules, including heterocyclic compounds and natural product analogs. ontosight.ai

Material Science: Functionalized acetophenones are used in the development of polymers and other materials with specific electronic or optical properties. sigmaaldrich.com

The table below provides examples of different substituted acetophenones and their areas of research interest.

| Compound Name | Substituents | Area of Research Significance |

| 4'-Methylacetophenone | Methyl group at position 4 | Flavoring agent, intermediate for pharmaceuticals and perfumes. nist.govnih.gov |

| 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) | Hydroxy and methoxy (B1213986) groups | Key starting material for antipsychotic drugs. asianpubs.org |

| 3-Bromo-4-methylacetophenone | Bromo and methyl groups | Chemical building block in organic synthesis. sigmaaldrich.com |

| 1-(3-Amino-4-methylphenyl)ethanone | Amino and methyl groups | Intermediate in chemical synthesis. sigmaaldrich.com |

Scope and Objectives of Advanced Research on 1-(3-Butoxy-4-methylphenyl)ethanone

1-(3-Butoxy-4-methylphenyl)ethanone , also known as 3'-n-Butoxy-4'-methylacetophenone , is a specific substituted acetophenone. Its structure features a butoxy group (-O(CH₂)₃CH₃) at the 3-position and a methyl group (-CH₃) at the 4-position of the phenyl ring attached to the ethanone (B97240) group.

Molecular Data for 1-(3-Butoxy-4-methylphenyl)ethanone

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| CAS Number | 1443344-28-2 |

| MDL Number | MFCD18426772 |

Detailed research findings on 1-(3-Butoxy-4-methylphenyl)ethanone are limited in publicly accessible scientific literature. However, based on its structure as a disubstituted aryl alkyl ketone, the primary objectives of advanced research on this compound would likely focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes, potentially utilizing methods like the Friedel-Crafts acylation of 1-butoxy-2-methylbenzene (B3420901). Subsequent purification and full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and purity.

Exploration of Biological Activity: Given that many substituted acetophenones exhibit pharmacological properties, a key objective would be to screen 1-(3-Butoxy-4-methylphenyl)ethanone for various biological activities. The combination of a lipophilic butoxy group and a methyl group could modulate its interaction with biological targets. Research would likely investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Application in Materials Science: The specific substitution pattern may impart unique properties relevant to materials science. Research could explore its use as a building block for liquid crystals, polymers, or as a photosensitizer, areas where other acetophenone derivatives have found applications.

Comparative Studies: A comparative analysis of its properties against other isomeric or similarly substituted acetophenones would help in understanding the structure-activity relationship (SAR). This could provide valuable insights for designing new molecules with enhanced or specific functionalities.

While specific data is not widely available, the structural features of 1-(3-Butoxy-4-methylphenyl)ethanone place it as a compound of interest for further investigation within the established research fields of substituted acetophenones.

Properties

IUPAC Name |

1-(3-butoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-5-8-15-13-9-12(11(3)14)7-6-10(13)2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKXVHZVMUCIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Butoxy 4 Methylphenyl Ethanone and Analogous Aryl Alkyl Ketones

Classic Approaches to Acetophenone (B1666503) Scaffold Construction

The formation of the core acetophenone structure is a fundamental transformation in organic synthesis. Two of the most powerful and enduring methods are Friedel-Crafts acylation and reactions involving organometallic reagents.

Friedel-Crafts Acylation Reactions for Aryl Alkyl Ketones

First reported in 1877, the Friedel-Crafts acylation remains a primary method for attaching an acyl group to an aromatic ring. alfa-chemistry.com The reaction typically involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). studyraid.comdoubtnut.com The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. studyraid.com

For the synthesis of a substituted acetophenone, the starting material would be a correspondingly substituted benzene (B151609) derivative. For instance, the acylation of p-xylene (B151628) with acetyl chloride using an AlCl₃ catalyst yields 2',5'-dimethylacetophenone. researchgate.net The reaction is an electrophilic aromatic substitution, and its regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring. researchgate.net

Key aspects of Friedel-Crafts Acylation:

Catalyst: Stoichiometric amounts of a Lewis acid like AlCl₃ are often required. studyraid.com

Acylating Agent: Acetyl chloride or acetic anhydride are common choices for introducing the acetyl group. doubtnut.comresearchgate.net

Conditions: The reaction must be conducted under anhydrous conditions as moisture deactivates the Lewis acid catalyst. studyraid.com

Challenges: The process can generate significant waste from the catalyst and requires careful temperature control due to its exothermic nature. studyraid.com

Table 1: Comparison of Friedel-Crafts Acylation Parameters

| Parameter | Description | Common Examples/Conditions | Reference |

|---|---|---|---|

| Aromatic Substrate | The electron-rich ring to be acylated. | Benzene, Toluene, 2-Butoxy-1-methylbenzene (hypothetical precursor for the target) | doubtnut.com |

| Acylating Agent | Source of the acetyl group. | Acetyl chloride (CH₃COCl), Acetic anhydride ((CH₃CO)₂O) | studyraid.comresearchgate.net |

| Catalyst | Lewis acid to activate the acylating agent. | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), Solid acids (e.g., zeolites, Nafion-H) | studyraid.comresearchgate.netresearchgate.net |

| Solvent | Typically an inert solvent. | Carbon disulfide (CS₂), Nitrobenzene, Dichloroethane | researchgate.net |

| Workup | Procedure to decompose the catalyst complex and isolate the product. | Treatment with ice and hydrochloric acid. | alfa-chemistry.com |

Organometallic Reagent Chemistry in Ketone Synthesis (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard (organomagnesium) and organolithium compounds, are powerful nucleophiles capable of forming new carbon-carbon bonds. pearson.comyoutube.com While their direct reaction with aldehydes and ketones yields alcohols, they can be used to synthesize ketones through reaction with other carbonyl derivatives like nitriles or acyl halides. pearson.comorgoreview.comlibretexts.org

A Grignard reagent (R-MgX) can react with a nitrile (R'-C≡N) to form an intermediate imine salt, which upon acidic hydrolysis, yields a ketone. This provides a route to unsymmetrical ketones. Another pathway involves the reaction of an organometallic reagent with an acyl halide. This method can be complicated by a second addition of the organometallic reagent to the newly formed ketone, producing a tertiary alcohol. libretexts.org However, careful control of reaction conditions can favor ketone formation.

For example, a Grignard reagent could be prepared from a substituted bromobenzene (B47551) and then reacted with acetonitrile (B52724) to form the desired acetophenone derivative after hydrolysis.

Regioselective Synthesis Strategies for Substituted Phenyl Rings

Achieving the specific 1,3,4-substitution pattern of 1-(3-Butoxy-4-methylphenyl)ethanone requires precise control over where each functional group is introduced on the phenyl ring.

Strategies for Introducing the Butoxy Moiety (e.g., Alkylation of Phenolic Precursors)

The Williamson ether synthesis is the most common and effective method for forming the butoxy group on a phenyl ring. organicchemistrytutor.comwikipedia.org This reaction involves the O-alkylation of a phenol (B47542) (or its conjugate base, a phenoxide) with an alkyl halide. organic-synthesis.comfrancis-press.com It proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and displaces a halide from a primary alkyl halide. wikipedia.orgbyjus.com

For the synthesis of 1-(3-Butoxy-4-methylphenyl)ethanone, a logical precursor would be 3-hydroxy-4-methylacetophenone. This phenolic ketone would first be deprotonated with a suitable base to form the more nucleophilic phenoxide. Subsequent reaction with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, would yield the target ether. organicchemistrytutor.com

Key aspects of Williamson Ether Synthesis:

Nucleophile: An alkoxide or phenoxide, typically generated by treating the corresponding alcohol/phenol with a base. byjus.com

Base: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or alkali metals. organicchemistrytutor.comorganic-synthesis.com

Electrophile: A primary alkyl halide is ideal to ensure the SN2 pathway is favored over elimination. masterorganicchemistry.com

Regioselectivity: The position of the butoxy group is precisely determined by the location of the hydroxyl group on the phenolic precursor.

Table 2: Reagents for Williamson Ether Synthesis

| Component | Function | Examples | Reference |

|---|---|---|---|

| Phenolic Precursor | Source of the aromatic ring and oxygen atom. | 3-Hydroxy-4-methylacetophenone | N/A |

| Base | Deprotonates the phenol to form the phenoxide. | NaH, K₂CO₃, Cs₂CO₃, NaOH | organic-synthesis.com |

| Alkylating Agent | Provides the butyl group. | 1-Bromobutane, 1-Iodobutane, Butyl tosylate | organicchemistrytutor.commasterorganicchemistry.com |

| Solvent | Provides the medium for the reaction. | Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | organic-synthesis.com |

Directed Ortho-Metallation and Other Directed Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a "directing metalation group" (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation of the nearest (ortho) position on the ring. uwindsor.cabaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a substituent specifically at that ortho position. wikipedia.orgorganic-chemistry.org

Strong DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org For instance, an O-carbamate group (e.g., -OCONEt₂) is one of the most powerful DMGs. nih.gov A synthetic strategy could involve starting with a phenol, converting it to an O-carbamate, performing a directed ortho-lithiation followed by reaction with an electrophile (like a methylating agent), and then introducing the second substituent via another DoM sequence or a different reaction before converting the carbamate (B1207046) back to a hydroxyl for subsequent butylation. This provides a highly controlled, albeit multi-step, route to polysubstituted aromatics.

Stereochemical Considerations in Substituted Acetophenone Synthesis

The target molecule, 1-(3-Butoxy-4-methylphenyl)ethanone, is achiral. However, stereochemistry can become a critical consideration in the synthesis of analogous acetophenones under several circumstances:

Chiral Auxiliaries: In cases where a chiral center is desired, a chiral auxiliary can be employed. This involves temporarily attaching a chiral molecule to the substrate to control the stereochemical outcome of a subsequent reaction. youtube.com For example, an auxiliary could be used to direct the asymmetric addition of a Grignard reagent to a ketone, which is then removed in a later step. youtube.com

Asymmetric Reactions: Modern catalysis offers methods for the enantioselective synthesis of chiral molecules. For example, iridium-catalyzed reactions have been developed for the enantioselective synthesis of α-allenylic acetonitriles, which can be converted to chiral ketones. acs.org

Substrate-Controlled Synthesis: If the starting material already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions on the molecule. youtube.com

Photochemical Reactions: Certain photochemical reactions, like the Norrish-Yang cyclization, can produce chiral cyclobutanol (B46151) products from achiral acetophenone derivatives. The diastereoselectivity of such reactions can sometimes be controlled by additives. acs.org

While not directly applicable to the achiral target compound, these principles are fundamental in the broader context of synthesizing more complex, biologically active acetophenone derivatives where specific stereoisomers are often required for desired activity.

Novel and Emerging Synthetic Routes to 1-(3-Butoxy-4-methylphenyl)ethanone

The quest for more efficient and environmentally benign synthetic methods has driven the development of innovative approaches to aryl alkyl ketone synthesis. These modern techniques offer advantages over classical methods by minimizing waste, increasing atom economy, and providing access to complex molecules with high precision.

Catalytic C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds by directly functionalizing otherwise inert C-H bonds. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste.

Recent research has demonstrated the potential of transition metal catalysis, particularly with palladium and rhodium, in the synthesis of aryl ketones via C-H activation. For instance, palladium catalysts can facilitate the oxidative coupling of two arenes and carbon monoxide to generate ketones. nih.govrsc.orgrsc.org This method allows for the assembly of symmetrical and unsymmetrical ketones directly from simple aromatic precursors. While a direct application to 1-(3-butoxy-4-methylphenyl)ethanone is yet to be reported, the use of electron-rich anisole (B1667542) derivatives in these reactions suggests the feasibility of this approach for alkoxy-substituted arenes. nih.govrsc.org

Another strategy involves the palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides through a C-H bond activation pathway. acs.org The use of picolinamide (B142947) ligands has been shown to be crucial for the success of this transformation, which tolerates a wide range of functional groups. acs.org Rhodium catalysts have also been employed for the C-H activation of aryl ketones to couple with internal alkynes, leading to the formation of indenols and fulvenes. acs.org Furthermore, rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates proceeds through arene C-H activation to afford isoquinolines, showcasing the versatility of this strategy. acs.orgacs.orgnih.gov

Directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, offers high regioselectivity. Ketone moieties themselves can act as directing groups in certain transition metal-catalyzed reactions. rsc.org For example, rhodium-catalyzed oxidative olefination of acetophenones has been achieved, demonstrating ortho-C-H activation. lookchem.com Palladium-catalyzed ortho-C-H arylation of acetophenone oxime ethers with aryl pinacol (B44631) boronic esters provides a route to biaryl derivatives. The development of transient directing groups further expands the scope of C-H activation in ketone synthesis. nih.gov

Table 1: Examples of Catalytic C-H Activation for Aryl Ketone Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium salts / CO | Two arenes | Symmetrical or unsymmetrical ketones | Direct coupling of simple arenes. nih.govrsc.orgrsc.org |

| Palladium / Picolinamide | Aldehyde and aryl halide | Diaryl ketones | High functional group tolerance. acs.org |

| Rhodium catalyst | Aryl ketone and internal alkyne | Indenols and fulvenes | Diverse pathways to functionalized products. acs.org |

| [Cp*RhCl2]2 / AgSbF6 | Phenyl C-H bond and ketone | Arylated ketones | Direct intermolecular C-H bond addition to ketones. researchgate.net |

Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ketones, offering a versatile and highly efficient tool for C-C bond formation. These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling, for example, can be adapted for the synthesis of aryl ketones by coupling arylboronic acids with acyl chlorides. More contemporary approaches focus on the direct arylation of carbonyl compounds. The palladium-catalyzed α-arylation of ketones has become a general and useful synthetic method, where an enolate is coupled with an aryl halide. researchgate.net This reaction has been expanded to include a wide variety of enolates and related anions.

Recent advancements have also explored the use of alternative coupling partners. For instance, a palladium-catalyzed cross-coupling of α-bromocarbonyl compounds with allylic alcohols has been developed to generate acyclic aryl-substituted dicarbonyl compounds. acs.org This reaction proceeds through a tandem olefin insertion and a 1,2-aryl migration. Furthermore, the synthesis of β-(hetero)aryl ketones has been achieved via a palladium(II)-catalyzed dual ligand-enabled non-directed C-H alkylation of arenes and heteroarenes. chemrxiv.org

Table 2: Modern Cross-Coupling Reactions for Aryl Ketone Synthesis

| Reaction Type | Catalyst System | Coupling Partners | Product Type |

| α-Arylation of Ketones | Palladium / Ligand | Ketone enolate and aryl halide | α-Aryl ketone. researchgate.net |

| Tandem Olefin Insertion/Migration | Palladium catalyst | α-Bromocarbonyl and allylic alcohol | Aryl-substituted dicarbonyl compound. acs.org |

| Non-directed C-H Alkylation | Palladium(II) / Dual Ligands | Arene/heteroarene and α,β-unsaturated ketone precursor | β-(Hetero)aryl ketone. chemrxiv.org |

Green Chemistry Principles in the Synthesis of Acetophenone Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing acetophenone derivatives like 1-(3-butoxy-4-methylphenyl)ethanone, these principles are primarily applied to improve the traditional Friedel-Crafts acylation.

One of the main drawbacks of the classical Friedel-Crafts acylation is the use of stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste during workup. rsc.org Green chemistry approaches focus on replacing these homogeneous catalysts with heterogeneous, reusable catalysts. Solid acid catalysts like zeolites and clays (B1170129) have shown promise in this regard, offering easier separation and recyclability.

The use of greener solvents or even solvent-free conditions is another key aspect. Ionic liquids have been explored as alternative reaction media that can also act as catalysts and are often recyclable. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times, improve yields, and sometimes alter selectivity in Friedel-Crafts acylations.

Furthermore, replacing hazardous acylating agents like acyl chlorides with less corrosive alternatives such as carboxylic anhydrides or even carboxylic acids contributes to a greener process. For example, methanesulfonic anhydride has been used to promote the Friedel-Crafts acylation of aryl and alkyl carboxylic acids, yielding aryl ketones with minimal waste. acs.org

Table 3: Green Chemistry Approaches in Acetophenone Synthesis

| Green Strategy | Traditional Method | Greener Alternative | Advantages |

| Catalyst | Stoichiometric AlCl₃ | Heterogeneous catalysts (e.g., zeolites), reusable Lewis acids (e.g., Bi(OTf)₃) | Catalyst recyclability, reduced waste. |

| Solvent | Chlorinated solvents | Ionic liquids, solvent-free conditions | Reduced use of volatile organic compounds, potential for solvent recycling. |

| Energy | Conventional heating | Microwave irradiation | Faster reaction times, improved energy efficiency. |

| Reagents | Acyl chlorides | Carboxylic anhydrides, carboxylic acids | Less corrosive reagents, reduced hazardous byproducts. acs.org |

Chemical Reactivity and Mechanistic Investigations of 1 3 Butoxy 4 Methylphenyl Ethanone

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of 1-(3-Butoxy-4-methylphenyl)ethanone is crucial for predicting its behavior and designing synthetic pathways. This involves analyzing the transformation of its ketone group, the influence of its substituents, and the use of computational tools to validate proposed mechanisms.

Reaction Pathway Analysis of Ketone Functional Group Transformations

The ketone group is a primary site of reactivity in 1-(3-Butoxy-4-methylphenyl)ethanone. A key transformation is its reduction to an alcohol. For instance, the asymmetric transfer hydrogenation of similar acetophenones using an iron(II) complex as a precatalyst has been studied. This process involves an induction period for catalyst activation, after which the catalytic production of the corresponding alcohol proceeds. acs.org The mechanism involves the formation of a cationic intermediate, a benzenium ion, which then loses a proton to regenerate the aromatic ring and form the substituted product. libretexts.org

Another significant reaction of the ketone is its interaction with reagents like iodine in the presence of pyridine (B92270), a reaction whose mechanism has been a subject of study. acs.org The reactivity of the carbonyl group allows for nucleophilic addition reactions, which are fundamental to many synthetic transformations. ncert.nic.in

Influence of Butoxy and Methyl Substituents on Reaction Kinetics and Selectivity

The butoxy and methyl groups on the phenyl ring significantly influence the reactivity of 1-(3-Butoxy-4-methylphenyl)ethanone. These substituents are generally activating groups in electrophilic aromatic substitution reactions. wikipedia.org They donate electrons into the ring system, which stabilizes the cationic intermediate (arenium ion) formed during the substitution process. wikipedia.org This stabilization effect increases the reaction rate.

Specifically, the butoxy group, an alkoxy group, is a strong activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance. The methyl group is a weaker activating group that directs incoming electrophiles to the ortho and para positions primarily through an inductive effect. The combined influence of these two groups will direct incoming electrophiles to the positions ortho and para to them, with the specific regioselectivity depending on steric hindrance and the relative activating strength of the two groups.

Computational Studies in Reaction Mechanism Prediction and Validation

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. rsc.orgnih.gov Techniques like molecular dynamics (MD) simulations and quantum chemical calculations can provide insights into the behavior of molecules like acetophenone (B1666503) derivatives. nih.gov For instance, computational studies can model the molecular electrostatic potential, molecular orbitals, and energy levels to understand the reactivity of the molecule. nih.gov

These computational approaches are vital for:

Predicting the most likely reaction pathways.

Understanding the transition states and intermediates involved. dalalinstitute.com

Explaining observed regioselectivity and stereoselectivity.

Validating mechanisms proposed based on experimental data. nih.gov

Recent advancements have enabled the modeling of increasingly complex systems and the appreciation of non-covalent interactions in reaction mechanisms. rsc.org

Derivatization and Further Functionalization Strategies

The reactive sites of 1-(3-Butoxy-4-methylphenyl)ethanone—the carbonyl group and the aromatic ring—allow for a variety of derivatization and functionalization reactions.

Nucleophilic Addition Reactions to the Carbonyl Group (e.g., Hydrazone and Schiff Base Formation)

The carbonyl group of 1-(3-Butoxy-4-methylphenyl)ethanone is susceptible to nucleophilic attack, leading to the formation of various derivatives.

Hydrazone Formation: This involves the reaction of the ketone with hydrazine (B178648) or its derivatives. For example, 1-(4-methylphenyl)ethanone reacts with hydrazine derivatives in ethanol (B145695) under reflux to form the corresponding hydrazone. This reaction proceeds via a condensation mechanism.

Schiff Base Formation: Schiff bases, or imines, are formed by the reaction of a primary amine with a carbonyl compound. wikipedia.orgscispace.com The reaction of 1-(3-Butoxy-4-methylphenyl)ethanone with an amine would proceed through a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgscispace.comyoutube.com Aromatic ketones are generally less reactive than aliphatic ketones in these reactions. scispace.com Schiff bases are versatile compounds with applications as ligands in coordination chemistry and have been investigated for various biological activities. wikipedia.orgnih.gov

| Reactant | Product Type | General Reaction Conditions |

| Hydrazine derivative | Hydrazone | Ethanol, reflux |

| Primary amine | Schiff Base (Imine) | Typically requires acid or base catalysis and/or heating |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the ring, typically using a Lewis acid catalyst. youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

The regioselectivity of these reactions is directed by the existing butoxy and methyl substituents, which are both ortho-, para-directing. wikipedia.org The acetyl group, being a deactivating group, would direct incoming electrophiles to the meta position relative to itself. The interplay of these directing effects determines the final position of substitution.

| Reaction | Typical Reagents | Electrophile |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |

| Sulfonation | SO₃/H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | R⁺ |

Lack of Specific Research Data Precludes Article Generation

Despite a comprehensive search for scientific literature, specific experimental data regarding the chemical reactivity of 3'-n-Butoxy-4'-methylacetophenone, also known as 1-(3-Butoxy-4-methylphenyl)ethanone, is not available in the public domain. Consequently, the generation of a detailed and scientifically accurate article as per the requested outline is not possible at this time.

While general principles of organic chemistry allow for predictions about the reactivity of the ketone and the substituted aromatic ring, the strict requirement for scientifically accurate and specific research findings cannot be met. Information available for analogous compounds, such as other substituted acetophenones, cannot be justifiably extrapolated to 1-(3-butoxy-4-methylphenyl)ethanone without violating the core principles of scientific accuracy and specificity.

The requested article outline included the following sections for which no specific data could be found:

Intramolecular Cyclization and Rearrangement Studies:No literature was found describing any intramolecular cyclization or rearrangement pathways for this compound.

Without dedicated research on 1-(3-butoxy-4-methylphenyl)ethanone, any attempt to generate the requested content would be speculative and would not adhere to the required standards of a professional and authoritative scientific article. Further research would be required to be conducted on this specific compound to enable the creation of the requested article.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The ¹H NMR spectrum of 3'-n-Butoxy-4'-methylacetophenone would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns would be influenced by the electron-donating effects of the butoxy and methyl groups and the electron-withdrawing effect of the acetyl group.

Acetyl Group Protons: The methyl protons of the acetyl group (C(O)CH₃) would give a sharp singlet, likely in the region of δ 2.5-2.6 ppm. rsc.org

Butoxy Group Protons: The n-butoxy group would show four distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). These would appear in the upfield region of the spectrum.

Aromatic Methyl Protons: The methyl group attached to the aromatic ring would appear as a singlet, typically around δ 2.3-2.4 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Carbonyl Carbon: The carbon of the ketone group (C=O) would be the most downfield signal, expected in the range of δ 195-200 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring would appear in the δ 110-160 ppm region. The carbons attached to the butoxy and acetyl groups would have distinct chemical shifts due to the electronic effects of these substituents.

Butoxy Group Carbons: The four carbons of the n-butoxy group would be observed in the upfield region (δ 10-70 ppm).

Acetyl and Aromatic Methyl Carbons: The carbons of the acetyl methyl and the aromatic methyl groups would also appear in the upfield region, typically below δ 30 ppm. rsc.org

A hypothetical data table for the expected NMR shifts is presented below.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~197 |

| Ar-H | ~7.7 (d) | ~138 |

| Ar-H | ~7.6 (dd) | ~130 |

| Ar-H | ~6.9 (d) | ~111 |

| Ar-C-O | - | ~158 |

| Ar-C-CH₃ | - | ~135 |

| Ar-C-C=O | - | ~132 |

| O-CH₂ | ~4.0 (t) | ~68 |

| O-CH₂-CH₂ | ~1.8 (m) | ~31 |

| O-(CH₂)₂-CH₂ | ~1.5 (m) | ~19 |

| O-(CH₂)₃-CH₃ | ~1.0 (t) | ~14 |

| C(O)-CH₃ | ~2.5 (s) | ~26 |

| Ar-CH₃ | ~2.2 (s) | ~16 |

This is an interactive data table based on predicted values.

To definitively assign all proton and carbon signals and to establish the connectivity of the atoms, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the n-butoxy chain and the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the placement of the substituents on the aromatic ring by showing correlations from the acetyl and butoxy protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help to confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of 3'-n-Butoxy-4'-methylacetophenone would display several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Aryl Ketone) | ~1680 | Stretching |

| C-O-C (Aryl Ether) | ~1250 and ~1040 | Asymmetric and Symmetric Stretching |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C-H (Aliphatic) | ~2960-2850 | Stretching |

| C=C (Aromatic) | ~1600 and ~1500 | Stretching |

This is an interactive data table based on expected values.

The strong absorption band around 1680 cm⁻¹ would be indicative of the aryl ketone carbonyl group. The presence of the butoxy group would be confirmed by the C-O stretching bands and the various C-H stretching and bending vibrations of the aliphatic chain.

Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the FTIR spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. For 3'-n-Butoxy-4'-methylacetophenone (C₁₃H₁₈O₂), the molecular weight is 206.28 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 206. Key fragmentation patterns would likely include:

Loss of the acetyl group: A prominent peak at m/z 191 ([M-15]⁺) due to the loss of a methyl radical from the acetyl group.

Cleavage of the acyl group: A strong peak at m/z 119, corresponding to the [M - COCH₃]⁺ fragment.

Alpha-cleavage of the butoxy group: Fragmentation of the ether linkage could lead to various daughter ions.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of butene (C₄H₈) from the molecular ion.

The exact fragmentation pattern would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of 3'-n-Butoxy-4'-methylacetophenone. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between molecules with the same nominal mass. For the molecular formula of 3'-n-Butoxy-4'-methylacetophenone, C13H18O2, the exact mass can be calculated and compared against the experimentally measured value. This precise mass measurement provides strong evidence for the compound's identity, differentiating it from any potential isomeric impurities or other contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to assess the purity of 3'-n-Butoxy-4'-methylacetophenone and identify any volatile or semi-volatile impurities. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectra for each eluted component. This allows for the confident identification of the main compound and any minor components or impurities, which is vital for quality assurance in synthetic chemistry.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative measurement of 3'-n-Butoxy-4'-methylacetophenone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 3'-n-Butoxy-4'-methylacetophenone. It can be utilized to separate the compound from reaction mixtures, purify it to a high standard, and perform accurate quantitative analysis. The selection of an appropriate stationary phase (column) and mobile phase allows for the effective separation of the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is well-suited for the assessment of 3'-n-Butoxy-4'-methylacetophenone. GC is primarily used to determine the purity of the compound and can also be employed for quantitative analysis. The method's high resolution enables the separation of closely related compounds, providing a clear profile of the sample's composition.

Theoretical and Computational Chemistry Studies of 1 3 Butoxy 4 Methylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. A DFT study of 3'-n-Butoxy-4'-methylacetophenone would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule. This would reveal key bond lengths, bond angles, and dihedral angles.

Energy Calculations: Calculating the total electronic energy of the optimized structure, which is a measure of its stability.

Electronic Properties: DFT can also be used to calculate properties such as the dipole moment, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Without experimental or calculated data, a hypothetical data table for optimized geometry would look like this:

| Parameter | Value (Å or °) |

| C=O Bond Length | Data not available |

| C-O (Butoxy) Bond Length | Data not available |

| C-C (Aromatic) Bond Lengths | Data not available |

| O-C-C-C (Butoxy) Dihedral Angle | Data not available |

| Aromatic Ring-Acetyl Group Dihedral Angle | Data not available |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate benchmark data for energies and molecular properties. Such calculations would be invaluable for validating the results from DFT methods and for obtaining a more precise understanding of the electronic structure.

Conformational Analysis and Molecular Dynamics Simulations

Assessment of Butoxy Group Flexibility and Rotational Barriers

A detailed conformational analysis would be required to understand the flexibility of the n-butoxy side chain. This would involve:

Potential Energy Surface (PES) Scans: Systematically rotating the dihedral angles of the butoxy group to identify the lowest energy conformers (local minima) and the energy barriers for rotation between them. This would reveal the most likely shapes the molecule adopts at room temperature.

Rotational Barrier Calculations: Quantifying the energy required to rotate around specific bonds, particularly the C-O bond connecting the butoxy group to the aromatic ring and the C-C bonds within the butyl chain.

A representative data table for such an analysis might include:

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C-C-O-C) (°) |

| Conformer 1 (Global Minimum) | 0.0 | Data not available |

| Conformer 2 | Data not available | Data not available |

| Rotational Barrier (C-O) | Data not available | - |

Intermolecular Interaction Studies

Molecular dynamics (MD) simulations could be employed to study how a molecule of 3'-n-Butoxy-4'-methylacetophenone interacts with itself and with other molecules in a condensed phase (e.g., in a solvent or in a crystal). These simulations would provide insights into:

Solvation Effects: How the molecule is solvated and how the solvent affects its conformation and dynamics.

Crystal Packing: Predicting how the molecules would arrange themselves in a solid state, which is important for understanding its material properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound.

For 3'-n-Butoxy-4'-methylacetophenone, theoretical calculations could predict:

¹H and ¹³C NMR Spectra: Chemical shifts for each proton and carbon atom can be calculated and compared with experimental spectra to confirm the structure.

Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities can be computed to help assign the peaks in experimental IR and Raman spectra to specific molecular motions.

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated to understand the molecule's photophysical properties.

A hypothetical table comparing experimental and predicted spectroscopic data would be a crucial part of such a study:

| Nucleus/Vibration | Predicted Chemical Shift/Frequency | Experimental Chemical Shift/Frequency |

| ¹³C (C=O) | Data not available | Data not available |

| ¹H (Methyl) | Data not available | Data not available |

| IR (C=O stretch) | Data not available | Data not available |

Computational Design and Virtual Screening for Synthetic Route Optimization

The synthesis of specialty chemicals like 1-(3-Butoxy-4-methylphenyl)ethanone often involves multi-step processes that can be resource-intensive. Computational chemistry offers a powerful toolkit to streamline and optimize these synthetic routes, reducing experimental costs and time. By employing computational design and virtual screening, chemists can predict reaction outcomes, identify optimal catalysts, and refine reaction conditions before ever stepping into a laboratory.

A common and industrially significant method for the synthesis of acetophenone (B1666503) derivatives is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic ring, in this case, 1-butoxy-2-methylbenzene (B3420901), with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. While effective, this reaction can be plagued by issues such as the formation of isomers and the use of stoichiometric amounts of catalysts that generate significant waste.

Computational approaches can be instrumental in addressing these challenges. Methodologies such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) models can provide deep insights into the reaction mechanism and guide the optimization process.

While specific computational studies on 1-(3-Butoxy-4-methylphenyl)ethanone are not extensively documented in publicly available literature, the principles of computational design and virtual screening are widely applied to similar organic transformations. For instance, in silico studies on related 3-alkoxy-4-substituted acetophenone derivatives have demonstrated the utility of molecular docking to understand binding modes, which can be conceptually extended to catalyst-substrate interactions. nih.gov

Virtual Screening of Catalysts:

One of the primary applications of computational chemistry in synthesis optimization is the virtual screening of catalysts. Instead of experimentally testing a large array of potential catalysts, a virtual library of catalysts can be screened for their predicted efficacy in promoting the desired reaction. This process involves:

Building a Catalyst Library: A diverse set of potential catalysts, including various Lewis acids and solid acid catalysts, is compiled in a digital format.

Computational Docking: The interaction between the reactants (e.g., 1-butoxy-2-methylbenzene and the acylating agent) and each catalyst in the library is simulated using molecular docking programs. These simulations predict the binding affinity and the geometry of the catalyst-substrate complex.

Ranking and Selection: Catalysts are ranked based on scoring functions that estimate their potential to facilitate the reaction. The top-ranked candidates are then selected for experimental validation.

This approach significantly narrows down the number of experiments required, saving time and resources.

Optimization of Reaction Conditions using DFT:

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. In the context of synthesizing 1-(3-Butoxy-4-methylphenyl)ethanone, DFT calculations can be employed to:

Elucidate the Reaction Mechanism: By mapping the potential energy surface of the reaction, DFT can identify transition states and intermediates, providing a detailed understanding of the reaction pathway.

Predict Regioselectivity: In Friedel-Crafts acylation, the acyl group can add to different positions on the aromatic ring. DFT calculations can predict the most likely position of acylation by comparing the activation energies for the formation of different isomers.

Evaluate Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. DFT models can incorporate solvent effects to predict how different solvents will influence the reaction outcome.

Hypothetical Data from Computational Studies:

To illustrate the kind of data generated from such studies, the following tables present hypothetical results from a computational analysis aimed at optimizing the synthesis of 1-(3-Butoxy-4-methylphenyl)ethanone.

Table 1: Virtual Screening of Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Predicted Binding Energy (kcal/mol) | Predicted Yield (%) | Experimental Validation |

| AlCl₃ | -8.5 | 85 | High |

| FeCl₃ | -7.2 | 78 | Moderate |

| ZnCl₂ | -5.8 | 65 | Low |

| BF₃·OEt₂ | -7.9 | 82 | High |

| TiCl₄ | -9.1 | 90 | Very High |

This table showcases how virtual screening can rank catalysts based on predicted binding energy and yield, guiding experimental efforts towards the most promising candidates.

Table 2: DFT Calculation of Activation Energies for Isomer Formation

| Isomer | Acylation Position | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| 1-(3-Butoxy-4-methylphenyl)ethanone | para to methyl, meta to butoxy | 15.2 | >95% |

| 1-(4-Butoxy-3-methylphenyl)ethanone | ortho to methyl, para to butoxy | 18.9 | <5% |

| 1-(2-Butoxy-3-methylphenyl)ethanone | ortho to both | 21.5 | <1% |

This table demonstrates how DFT calculations can predict the regioselectivity of the reaction by comparing the activation energies for the formation of different isomers, thus informing strategies to maximize the yield of the desired product.

The integration of these computational techniques represents a modern and efficient approach to chemical synthesis. nih.govnih.gov By leveraging the predictive power of computational models, researchers can accelerate the development of synthetic routes for valuable compounds like 1-(3-Butoxy-4-methylphenyl)ethanone, while also promoting greener and more sustainable chemical practices.

Role of 1 3 Butoxy 4 Methylphenyl Ethanone As a Synthetic Intermediate and Precursor in Chemical Research

Building Block for Complex Organic Synthesis

The reactivity of the acetyl group and the substituted phenyl ring in 1-(3-Butoxy-4-methylphenyl)ethanone allows for its use in the construction of larger, more intricate molecular architectures. The ketone moiety can undergo a variety of chemical transformations, making it a valuable synthon in organic synthesis. nih.gov

One of the most fundamental reactions involving acetophenone (B1666503) derivatives is the Claisen-Schmidt condensation. wikipedia.orgjetir.org In this reaction, 1-(3-Butoxy-4-methylphenyl)ethanone can react with a variety of aromatic aldehydes in the presence of a base, such as sodium hydroxide, to form chalcones (α,β-unsaturated ketones). ugm.ac.idnih.gov These chalcones are themselves important intermediates for the synthesis of numerous biologically active compounds. nih.govnih.gov The general scheme for this reaction involves the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable chalcone (B49325) product. magritek.com

The synthesis of chalcone derivatives from substituted acetophenones is a well-established method for creating a diverse library of compounds. nih.gov For example, various substituted acetophenones have been condensed with different benzaldehyde (B42025) derivatives to produce a wide range of chalcones with varying substitution patterns on both aromatic rings. ugm.ac.idrsc.org This modular approach allows for the systematic modification of the resulting molecule's properties.

Furthermore, the aromatic ring of 1-(3-Butoxy-4-methylphenyl)ethanone can participate in electrophilic substitution reactions, although the existing substituents will direct the position of any new functional groups. The butoxy and methyl groups are ortho-, para-directing, influencing the regioselectivity of subsequent reactions. This inherent reactivity allows for the further functionalization of the aromatic core, leading to even more complex structures. mdpi.com

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique physical properties. 1-(3-Butoxy-4-methylphenyl)ethanone, primarily through its chalcone derivatives, serves as a key precursor for the synthesis of a variety of heterocyclic systems. nih.gov

Pyrimidines: Chalcones derived from 1-(3-Butoxy-4-methylphenyl)ethanone can be cyclized with urea (B33335), thiourea, or guanidine (B92328) hydrochloride to form pyrimidine (B1678525) derivatives. researchgate.netbelnauka.by For instance, the reaction of a chalcone with urea in a basic medium leads to the formation of a dihydropyrimidinone. researchgate.net Similarly, using guanidine hydrochloride results in the formation of 2-aminopyrimidine (B69317) derivatives. nih.gov These reactions provide a straightforward route to highly functionalized pyrimidine rings.

Pyrazolines: Another important class of heterocycles accessible from chalcones are pyrazolines. The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) can lead to the formation of pyrazoline derivatives. core.ac.uknih.govijdra.comdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. The specific conditions of the reaction can influence the final product. For example, the use of acetic acid as a catalyst is common in these cyclizations. dergipark.org.tr

Thiophenes: The Gewald reaction offers a pathway to synthesize highly substituted 2-aminothiophenes. wikipedia.orgarkat-usa.org This multicomponent reaction typically involves a ketone, a cyanoester, and elemental sulfur in the presence of a base. wikipedia.org 1-(3-Butoxy-4-methylphenyl)ethanone can serve as the ketone component in this reaction, leading to the formation of a thiophene (B33073) ring with an amino group at the 2-position and substituents derived from the starting materials. nih.govnih.gov A four-component variation of this reaction, which incorporates a Michael addition, has also been developed to create even more diverse 2-aminothiophene structures. rsc.org

Pyridines: The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that can be adapted to use acetophenone derivatives for the creation of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.com This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgacs.org While the classical Hantzsch synthesis uses β-ketoesters, variations of the reaction can accommodate other active methylene (B1212753) compounds, making it a versatile method for pyridine synthesis. nih.gov

Table 1: Heterocyclic Systems Derived from 1-(3-Butoxy-4-methylphenyl)ethanone Intermediates

| Heterocyclic System | Key Intermediate | Typical Reagents | Reaction Name |

|---|---|---|---|

| Pyrimidines | Chalcone | Urea, Thiourea, Guanidine HCl | - |

| Pyrazolines | Chalcone | Hydrazine Hydrate | - |

| Thiophenes | Ketone (direct) | α-Cyanoester, Sulfur, Base | Gewald Reaction |

| Pyridines | Ketone derivative | Aldehyde, β-Ketoester, Ammonia | Hantzsch Synthesis |

Intermediate in the Development of Advanced Materials and Functional Molecules

The structural features of 1-(3-Butoxy-4-methylphenyl)ethanone and its derivatives make them valuable intermediates in the creation of advanced materials and functional molecules with specific properties.

Photoinitiators: Substituted acetophenones are a well-known class of photoinitiators, which are molecules that generate reactive species (radicals or cations) upon exposure to light, initiating polymerization reactions. sigmaaldrich.com These are crucial components in UV-curable coatings, inks, and adhesives. google.comgoogle.com The efficiency of a photoinitiator is dependent on its absorption characteristics and its ability to undergo efficient bond cleavage. sigmaaldrich.com The substitution pattern on the aromatic ring of acetophenone derivatives can be tuned to optimize these properties for specific applications. google.com For instance, acetophenone-based photoinitiators with biphenyl (B1667301) structures have been developed for UV-visible light-sensitive applications. google.com Germanium-based photoinitiators derived from acetophenone have also been explored as potentially less toxic alternatives for medical applications. nih.govnih.gov

Functional Polymers: The reactive functional groups on 1-(3-Butoxy-4-methylphenyl)ethanone allow for its incorporation into polymer structures. Functionalized acetophenones can be used to prepare polymer-bound reagents for solid-phase organic synthesis. researchgate.net This involves attaching the acetophenone moiety to a polymer support, which can then be used to carry out various chemical transformations.

While not explicitly documented for 1-(3-Butoxy-4-methylphenyl)ethanone, the general class of acetophenones with specific substituents has been investigated for applications in other advanced materials. For example, acetophenone derivatives with morpholino groups have been synthesized for potential use in pharmaceutical research and materials science. ontosight.ai The combination of the butoxy and methyl groups on the phenyl ring of 1-(3-Butoxy-4-methylphenyl)ethanone could impart desirable solubility and electronic properties for the development of new functional molecules.

Future Research Directions in Synthetic Applications of Butoxy-Methylacetophenones

The synthetic versatility of 1-(3-Butoxy-4-methylphenyl)ethanone and related butoxy-methylacetophenones suggests several promising avenues for future research.

Development of Novel Bioactive Compounds: A primary focus of future research will likely be the continued exploration of this scaffold for the synthesis of new drug candidates. By systematically varying the substituents on the aromatic aldehydes used in the Claisen-Schmidt condensation, a vast library of chalcones and their subsequent heterocyclic derivatives (pyrimidines, pyrazolines, etc.) can be generated. researchgate.netnih.gov These new compounds can then be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. belnauka.bynih.gov The synthesis of aminoflavones and 2-aryl-4-quinolones from amino-substituted acetophenones also presents a promising strategy for creating natural product analogs with potential therapeutic applications. mdpi.comresearchgate.net

Design of Advanced Materials: Further investigation into the use of butoxy-methylacetophenone derivatives as photoinitiators could lead to the development of more efficient and tailored systems for photopolymerization. nih.gov Research could focus on fine-tuning the absorption properties of these molecules to match the emission spectra of modern light sources like LEDs. Additionally, the incorporation of this structural motif into liquid crystals or other functional polymers could lead to new materials with unique optical or electronic properties.

Exploration of New Synthetic Methodologies: The development of novel synthetic transformations utilizing 1-(3-Butoxy-4-methylphenyl)ethanone as a starting material is another area ripe for exploration. This could include the use of this ketone in other multicomponent reactions or in transition-metal-catalyzed cross-coupling reactions to build even more complex molecular frameworks. The unique substitution pattern of the aromatic ring may offer interesting reactivity and selectivity in these new reactions.

Q & A

Q. What are the recommended analytical techniques for characterizing 3'-n-Butoxy-4'-methylacetophenone, and how should they be applied?

Q. How should 3'-n-Butoxy-4'-methylacetophenone be safely stored to prevent degradation?

- Methodological Answer : Store in a tightly sealed amber glass container under inert gas (N₂ or Ar) at 2–8°C to minimize oxidation and hydrolysis. Avoid incompatible materials like strong acids/bases, which may cleave the ether linkage . Monitor for crystalline precipitates, which may indicate moisture ingress.

Q. What synthetic routes are feasible for 3'-n-Butoxy-4'-methylacetophenone?

- Methodological Answer : A two-step Friedel-Crafts acylation is typical:

Etherification : React 4-methylphenol with n-butyl bromide in the presence of K₂CO₃ (DMF, 80°C, 12 h) to form 4-n-butoxy-3-methylphenol .

Acylation : Treat the intermediate with acetyl chloride/AlCl₃ in anhydrous dichloromethane (0°C to room temperature, 4 h) .

Purify via column chromatography (SiO₂, hexane/ethyl acetate 8:2) to isolate the product .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3'-n-Butoxy-4'-methylacetophenone in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model the molecule’s electrostatic potential and frontier orbitals. For example, calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites . Molecular dynamics simulations (e.g., in GROMACS) can assess steric effects of the butoxy group during catalysis . Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis).

Q. How should researchers resolve contradictions in reported biological activities of acetophenone derivatives?

- Methodological Answer : Contradictions often arise from variations in purity or assay conditions . For example:

- Reproducibility : Re-test activity using standardized protocols (e.g., NIH/3T3 cell viability assays with ≥95% pure compound) .

- Metabolite Interference : Perform LC-MS to identify degradation products (e.g., hydrolyzed butoxy groups) that may skew results .

- Structural Confirmation : Re-characterize the compound via X-ray crystallography if biological activity deviates significantly from literature .

Q. What strategies optimize the photostability of 3'-n-Butoxy-4'-methylacetophenone for photochemical studies?

- Methodological Answer :

- Additives : Include 0.1% w/v ascorbic acid to scavenge free radicals during UV exposure .

- Lighting Control : Use λ > 300 nm light sources to avoid C-O bond cleavage .

- Encapsulation : Formulate in β-cyclodextrin to shield the acetophenone core from photodegradation .

Data Contradiction Analysis

Q. Why do different studies report varying solubility values for 3'-n-Butoxy-4'-methylacetophenone?

- Methodological Answer : Solubility discrepancies often stem from solvent polarity and temperature . For example:

- Polar Solvents : In DMSO, solubility may exceed 50 mg/mL due to hydrogen bonding with the ketone group .

- Nonpolar Solvents : In hexane, solubility drops to <1 mg/mL due to the bulky butoxy group .

- Temperature : Heating to 40°C can improve aqueous solubility by 20–30% via entropy-driven dispersion .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling 3'-n-Butoxy-4'-methylacetophenone?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 masks for powder handling; switch to full-face respirators with organic vapor cartridges for solvent-based work .

- Gloves : Nitrile gloves (≥0.11 mm thickness) prevent permeation by acetophenone derivatives .

- Eye Protection : Goggles with side shields to avoid splashes during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.